molecular formula C19H17N3OS B5860057 N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide

N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide

Cat. No. B5860057
M. Wt: 335.4 g/mol
InChI Key: ZHSNWNOQXNGNDA-UHFFFAOYSA-N
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Description

N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. QNZ was first synthesized in 2009 and has since been the subject of numerous scientific studies. In

Mechanism of Action

N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide inhibits the activity of NF-κB by binding to the cysteine residue in the DNA-binding domain of the p50 subunit of NF-κB. This prevents the binding of NF-κB to DNA and subsequent transcription of pro-inflammatory genes. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide also inhibits the activity of IκB kinase (IKK), an enzyme that phosphorylates and activates NF-κB.
Biochemical and Physiological Effects:
N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide has been shown to reduce inflammation in various animal models of disease. In addition, N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide has been extensively studied and its mechanism of action is well understood. However, N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide also has limitations. It is not specific to NF-κB and can inhibit other proteins that contain cysteine residues. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide can also have off-target effects that may complicate data interpretation.

Future Directions

Future research on N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide should focus on improving its specificity for NF-κB. This can be achieved by modifying the structure of N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide to target specific cysteine residues in NF-κB. In addition, future research should investigate the potential therapeutic applications of N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide in other diseases such as neurodegenerative diseases and infectious diseases. Finally, the development of N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide analogs with improved pharmacokinetic properties should be explored to improve its potential as a therapeutic agent.
Conclusion:
In conclusion, N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide is a small molecule inhibitor that has potential therapeutic applications in various diseases. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide inhibits the activity of NF-κB and has been shown to reduce inflammation and inhibit the proliferation of cancer cells. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide has advantages for lab experiments, but also has limitations. Future research should focus on improving the specificity of N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide for NF-κB and exploring its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide involves the reaction of 2,4-dimethylquinoline with carbon disulfide, followed by reaction with benzoyl chloride to form the final product. The synthesis of N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide has been optimized to produce high yields and purity.

Scientific Research Applications

N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune diseases, and inflammatory diseases. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of immune responses and inflammation. Inhibition of NF-κB by N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide has been shown to reduce inflammation and improve disease outcomes in animal models of various diseases.

properties

IUPAC Name

N-[(2,4-dimethylquinolin-8-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-12-11-13(2)20-17-15(12)9-6-10-16(17)21-19(24)22-18(23)14-7-4-3-5-8-14/h3-11H,1-2H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSNWNOQXNGNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2NC(=S)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,4-dimethylquinolin-8-yl)carbamothioyl]benzamide

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